

A Comprehensive Spectroscopic Guide to 4-Methoxymandelic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Methoxymandelic acid*

Cat. No.: B081327

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of **4-Methoxymandelic acid** ($C_9H_{10}O_4$), a compound of interest in various chemical and pharmaceutical research fields. This document presents a comprehensive collection of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and visual representations of analytical workflows.

Spectroscopic Data Summary

The following sections summarize the key quantitative data obtained from the spectroscopic analysis of **4-Methoxymandelic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.35	d	2H	Ar-H (ortho to -CH(OH)COOH)
6.88	d	2H	Ar-H (ortho to -OCH ₃)
5.08	s	1H	-CH(OH)
3.78	s	3H	-OCH ₃
~11.0	br s	1H	-COOH

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
174.5	-COOH
159.5	Ar-C (-OCH ₃)
131.0	Ar-C (-CH(OH)COOH)
128.0	Ar-CH (ortho to -CH(OH)COOH)
114.0	Ar-CH (ortho to -OCH ₃)
72.5	-CH(OH)
55.2	-OCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-2400	Strong, Broad	O-H stretch (Carboxylic acid)
3380	Strong, Broad	O-H stretch (Alcohol)
3030	Medium	C-H stretch (Aromatic)
2960, 2840	Medium	C-H stretch (Aliphatic, -OCH ₃)
1710	Strong	C=O stretch (Carboxylic acid)
1610, 1510	Strong	C=C stretch (Aromatic ring)
1250	Strong	C-O stretch (Aryl ether)
1175	Strong	C-O stretch (Alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[\[1\]](#)

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Proposed Fragment
182	40	[M] ⁺ (Molecular Ion)
137	100	[M - COOH] ⁺
109	45	[M - COOH - CO] ⁺
77	30	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

NMR Spectroscopy

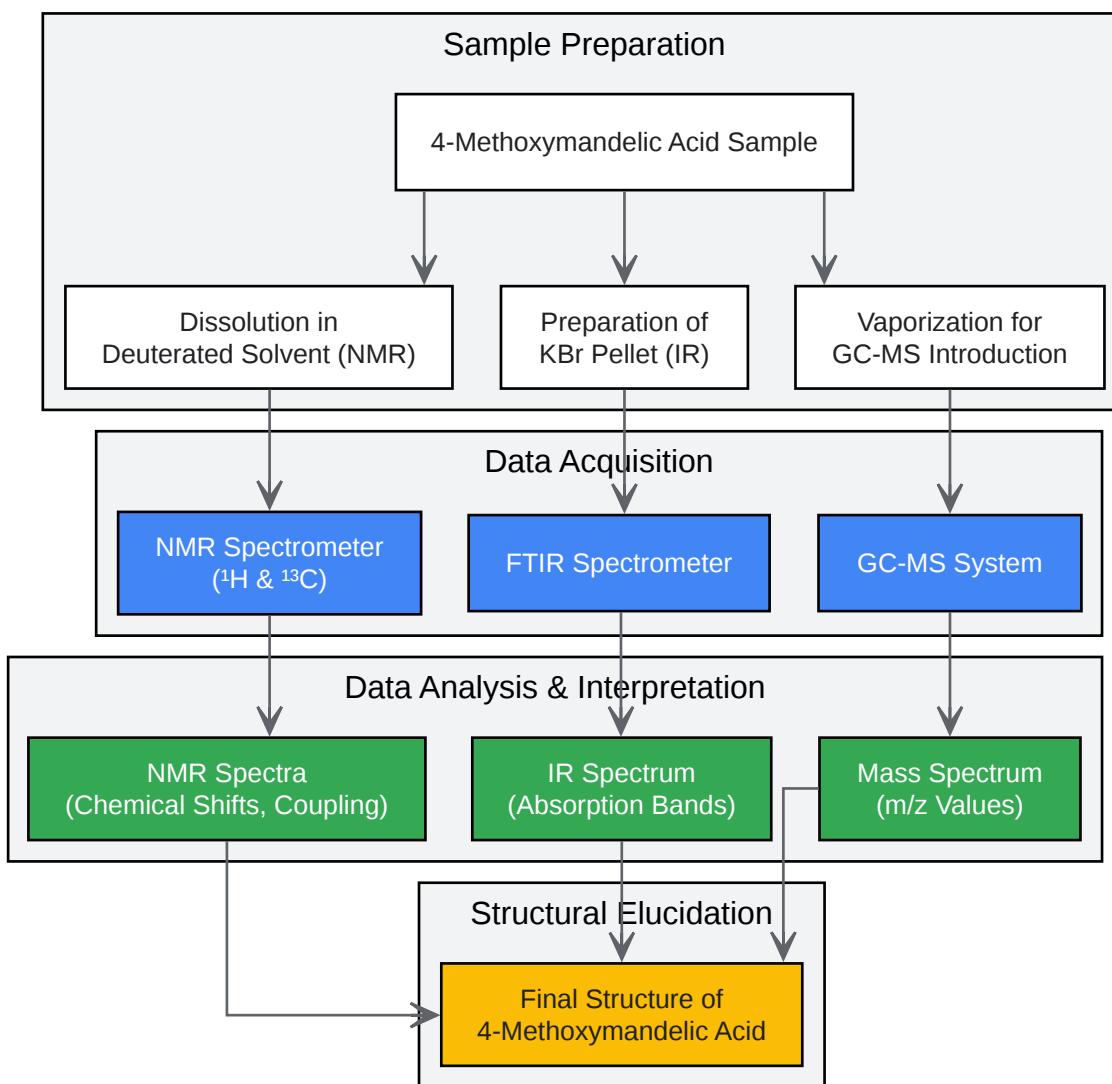
- Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance or Varian A-60, is typically used.[1]
- Sample Preparation: Approximately 5-10 mg of **4-Methoxymandelic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- ¹H NMR Acquisition:
 - Frequency: 300-600 MHz
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 16-64 scans are typically averaged to improve the signal-to-noise ratio.
 - Relaxation Delay: 1-5 seconds between scans.
- ¹³C NMR Acquisition:
 - Frequency: 75-150 MHz
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
 - Relaxation Delay: 2-10 seconds.

IR Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[1]
- Sample Preparation:
 - KBr Pellet: 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.[1]

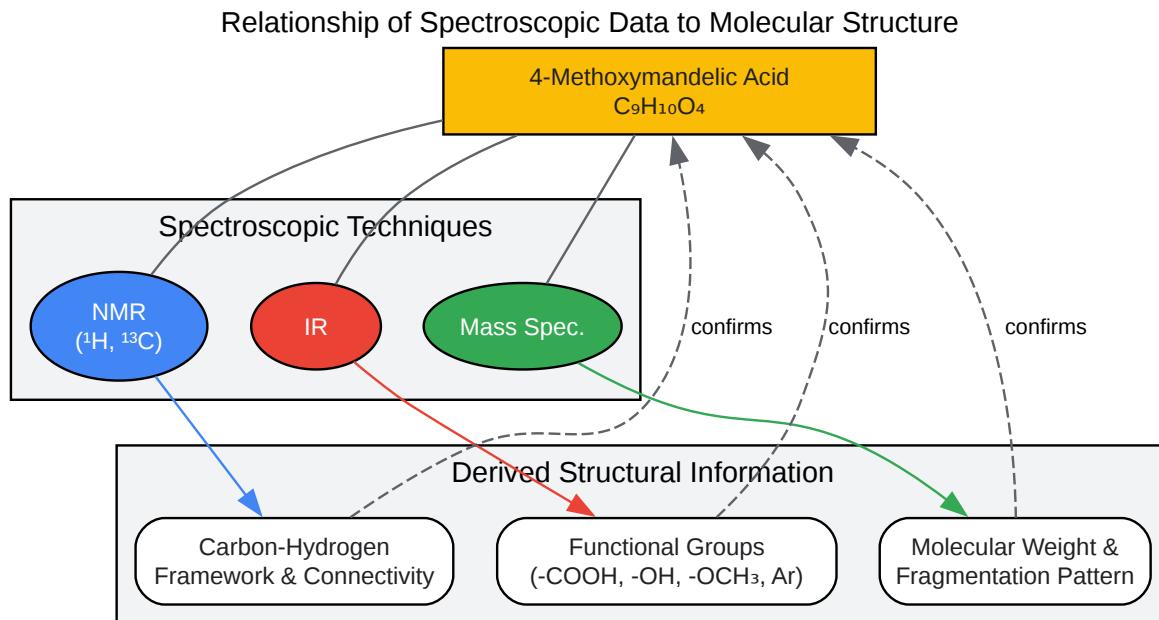
- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry


- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction, is utilized.[\[1\]](#)
- Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
- Sample Introduction: The sample is introduced into the ion source, typically after separation by gas chromatography.
- GC-MS Parameters:
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
 - Carrier Gas: Helium.
- MS Parameters:
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40-400.

- Detector: An electron multiplier or similar detector is used to record the abundance of the ions.

Visualized Workflows and Relationships


The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in the structural elucidation of **4-Methoxymandelic acid**.

Workflow for Spectroscopic Analysis of 4-Methoxymandelic Acid

[Click to download full resolution via product page](#)

Caption: Experimental workflow from sample preparation to structural elucidation.

[Click to download full resolution via product page](#)

Caption: How different spectroscopic techniques provide complementary structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methoxymandelic acid | C9H10O4 | CID 112056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 4-Methoxymandelic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081327#spectroscopic-data-nmr-ir-ms-of-4-methoxymandelic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com